molecular formula C12H15ClN2O2S B1403730 1-(4-Ethynylphenyl)sulfonylpiperazine hydrochloride CAS No. 1439818-89-9

1-(4-Ethynylphenyl)sulfonylpiperazine hydrochloride

Cat. No.: B1403730
CAS No.: 1439818-89-9
M. Wt: 286.78 g/mol
InChI Key: AFOATJMBRHOOPU-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenyl)sulfonylpiperazine hydrochloride is a chemical compound with the molecular formula C12H15ClN2O2S and a molecular weight of 286.78 g/mol . This compound is known for its unique structure, which includes an ethynyl group attached to a phenyl ring, a sulfonyl group, and a piperazine ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(4-Ethynylphenyl)sulfonylpiperazine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-ethynylbenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

1-(4-Ethynylphenyl)sulfonylpiperazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction yields. Major products formed from these reactions include sulfone derivatives, amines, and substituted piperazine compounds.

Scientific Research Applications

1-(4-Ethynylphenyl)sulfonylpiperazine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Ethynylphenyl)sulfonylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group and sulfonyl group play crucial roles in its binding affinity and reactivity with enzymes and receptors. These interactions can modulate the activity of target proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

1-(4-Ethynylphenyl)sulfonylpiperazine hydrochloride can be compared with other similar compounds, such as:

    1-(4-Ethynylphenyl)sulfonylpiperidine hydrochloride: Similar structure but with a piperidine ring instead of a piperazine ring.

    1-(4-Ethynylphenyl)sulfonylmorpholine hydrochloride: Contains a morpholine ring instead of a piperazine ring.

    1-(4-Ethynylphenyl)sulfonylpyrrolidine hydrochloride: Features a pyrrolidine ring instead of a piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-ethynylphenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S.ClH/c1-2-11-3-5-12(6-4-11)17(15,16)14-9-7-13-8-10-14;/h1,3-6,13H,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOATJMBRHOOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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